(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride
CAS No.: 2445786-14-9
Cat. No.: VC6425608
Molecular Formula: C7H12Cl2N2OS
Molecular Weight: 243.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2445786-14-9 |
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Molecular Formula | C7H12Cl2N2OS |
Molecular Weight | 243.15 |
IUPAC Name | 4-(methylsulfonimidoyl)aniline;dihydrochloride |
Standard InChI | InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H |
Standard InChI Key | HPLWYPOAGMIALF-UHFFFAOYSA-N |
SMILES | CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, (4-aminophenyl)(imino)methyl-λ⁶-sulfanone dihydrochloride, reflects its structural complexity:
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Sulfanone Core: The central sulfur atom is hexavalent (λ⁶), bonded to two oxygen atoms (sulfonyl group: ) and a methyl group.
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Imino Group: A Schiff base () attached to the sulfonyl methyl group.
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4-Aminophenyl Substituent: A benzene ring with an amino group (-) at the para position.
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Dihydrochloride Salt: Two hydrochloride () molecules protonate the amino and imino groups, improving aqueous solubility.
This structure is represented by the formula . The λ⁶ designation distinguishes it from lower-valent sulfur analogs.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process:
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Sulfonylation: Reacting 4-nitrobenzenesulfonyl chloride with methylamine to form .
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Reduction: Catalytic hydrogenation (e.g., ) converts the nitro group to an amino group, yielding .
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Schiff Base Formation: Condensation with formaldehyde under acidic conditions introduces the imino group.
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.
Key parameters:
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Hydrogenation: Optimized at 5 bar , 80°C in ethanol, achieving >90% yield .
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Purification: Crystallization from ethanol/water mixtures enhances purity (>98%).
Physicochemical Properties
Physical Characteristics
Property | Value |
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Molecular Weight | 273.15 g/mol |
Melting Point | 215–218°C (decomposes) |
Solubility | 25 mg/mL in water (25°C) |
Appearance | White crystalline powder |
Spectroscopic Data
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IR (KBr): 3350 cm⁻¹, 1320 cm⁻¹, 1640 cm⁻¹.
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¹H NMR (D₂O): δ 7.45 (d, 2H, ArH), 6.75 (d, 2H, ArH), 3.10 (s, 3H, ), 2.95 (s, 1H, ).
Reactivity and Stability
The compound exhibits dual reactivity:
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Acid-Base Behavior: The protonated amino and imino groups () enable pH-dependent solubility.
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Coordination Chemistry: The imino nitrogen and sulfonyl oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage in desiccators.
Applications in Scientific Research
Pharmaceutical Intermediates
The 4-aminophenyl group is a common pharmacophore in anticoagulants and antimicrobials. For example, analogs of this compound have been used in synthesizing factor Xa inhibitors .
Materials Science
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Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) due to its bifunctional groups.
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Catalysis: Palladium complexes derived from this compound show efficacy in Suzuki-Miyaura cross-coupling reactions.
Hazard | Precaution |
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Skin/Irritation | Use nitrile gloves, lab coat |
Inhalation Risk | Handle in fume hood |
Storage | Keep desiccated at 4°C |
No carcinogenicity data exists, but sulfonamide derivatives are associated with hypersensitivity reactions.
Research Gaps and Future Directions
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Biological Activity: Limited studies on antimicrobial or anticancer properties.
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Scalable Synthesis: Current methods require optimization for industrial-scale production.
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Computational Modeling: DFT studies could predict electronic properties for tailored applications.
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